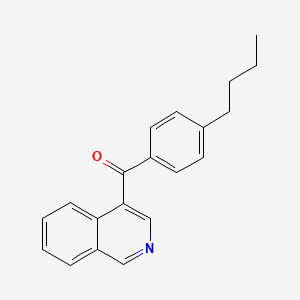

4-(4-Butylbenzoyl)isoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-butylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)19-14-21-13-17-7-4-5-8-18(17)19/h4-5,7-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOUWJTZGSCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Substituted Isoquinolines and Benzoyl Isoquinoline Derivatives

Classical Approaches to Isoquinoline (B145761) Ring Formation

The Bischler-Napieralski reaction, discovered in 1893, is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline core. researchgate.netsci-hub.se The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent under acidic conditions. sci-hub.seresearchgate.net

The general mechanism proceeds via an electrophilic aromatic substitution. The β-arylethylamide is first activated by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate. sci-hub.se Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion. researchgate.net The choice of reagent and reaction conditions can influence the prevailing mechanism. researchgate.net For the synthesis of a 4-substituted isoquinoline, the starting β-arylethylamide would need to possess a substituent at the appropriate position on the phenyl ring that would ultimately become the C4 position of the isoquinoline.

Modern adaptations of this reaction have focused on improving yields and employing milder conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to be effective. researchgate.net A combination of the Bischler-Napieralski reaction to form a 1-benzyl-3,4-dihydroisoquinoline, followed by oxidation, is a common route to 1-benzoylisoquinolines, a strategy that could be conceptually adapted for C4-substituted analogues. sci-hub.se

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Dehydrating Agent | Conditions | Notes |

|---|---|---|

| POCl₃ (Phosphoryl chloride) | Refluxing | Widely used, common reagent. researchgate.netsci-hub.se |

| P₂O₅ (Phosphorus pentoxide) | Refluxing in POCl₃ | Effective for less activated aromatic rings. researchgate.netresearchgate.net |

| Tf₂O (Triflic anhydride) | Milder conditions | A modern, efficient alternative. researchgate.net |

The Pictet-Spengler reaction, first reported in 1911, is another cornerstone of isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. beilstein-journals.orgacs.org The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline.

The reaction mechanism begins with the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. beilstein-journals.org This ion undergoes an intramolecular electrophilic attack on the aromatic ring to yield the cyclized product. beilstein-journals.org The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems react under mild conditions, while less nucleophilic rings may require stronger acids and higher temperatures. beilstein-journals.org To achieve a 4-substituted isoquinoline, specific substitution on the starting β-arylethylamine is required. The Pictet-Gams reaction is a related method that utilizes a β-hydroxy-β-phenethylamide, which dehydrates and cyclizes to form an isoquinoline directly. researchgate.net

Recent advancements have included the development of asymmetric Pictet-Spengler reactions using chiral catalysts to produce enantiomerically enriched tetrahydroisoquinolines. thieme-connect.com

Contemporary Strategies for Functionalized Isoquinoline Synthesis

Modern synthetic chemistry has introduced powerful new tools for constructing and functionalizing the isoquinoline scaffold with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis. pearson.com For the synthesis of 4-(4-Butylbenzoyl)isoquinoline, a plausible strategy involves the coupling of a pre-formed isoquinoline bearing a suitable functional group at the C4 position with a benzoyl-containing partner.

One such approach is the Suzuki-Miyaura coupling, which would involve the reaction of a 4-haloisoquinoline (e.g., 4-bromo- or 4-iodoisoquinoline) with a (4-butylbenzoyl)boronic acid or its ester. While not specifically documented for this exact compound, this method is a standard and robust way to form carbon-carbon bonds. Another powerful method is the carbonylative coupling, where a 4-haloisoquinoline could react with an organometallic reagent and carbon monoxide in the presence of a palladium catalyst to form the ketone directly. rsc.orgmdpi.com

Alternatively, a Larock isoquinoline synthesis, which involves a palladium-catalyzed cyclization/cross-coupling cascade of N-substituted o-(1-alkynyl)benzaldimines with electrophiles, provides a direct route to 3,4-disubstituted isoquinolines. thieme-connect.de Adapting this method could potentially allow for the incorporation of the desired butylbenzoyl moiety.

Table 2: Potential Cross-Coupling Strategies for 4-Benzoylisoquinolines

| Coupling Type | Isoquinoline Substrate | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Haloisoquinoline | (4-Butylbenzoyl)boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille | 4-Haloisoquinoline | (4-Butylbenzoyl)stannane | Pd(PPh₃)₄ |

| Heck-type Acylation | 4-Haloisoquinoline | 4-Butylbenzaldehyde | Pd(OAc)₂, phosphine (B1218219) ligand, base |

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic rings. This approach avoids the need for pre-functionalized starting materials like halo- or organometallic isoquinolines. For isoquinoline, C-H functionalization can be directed to various positions depending on the catalyst and directing group used.

While C-H activation at the C1 position is more common, methods for C4 functionalization are being developed. For instance, catalyst-controlled C4/C8 site-selective C-H arylation of isoquinolones has been achieved using different metal catalysts like palladium and iridium. acs.org A metal-free method for the C4-alkylation of isoquinolines using benzoic acid as a nucleophilic catalyst and vinyl ketones as electrophiles has also been reported, which proceeds through a temporary dearomatization strategy. acs.org

A potential route to this compound via C-H activation could involve a directed palladium-catalyzed C-H acylation. mdpi.com This would likely require a directing group on the isoquinoline nitrogen, and an appropriate acyl source such as 4-butylbenzoyl chloride or 4-butylbenzaldehyde.

Annulation reactions, which involve the formation of a new ring onto an existing one, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot, offer efficient pathways to complex heterocyclic structures. organic-chemistry.orgmdpi.com

Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with an ammonia (B1221849) source can yield substituted isoquinolines. evitachem.com By carefully choosing the substituents on the starting materials, a functional group amenable to conversion into the butylbenzoyl moiety could be installed at the C4 position.

Another strategy involves the addition of organometallic reagents to nitriles. If 4-cyanoisoquinoline is synthesized, a Grignard reagent derived from 1-bromo-4-butylbenzene (B1268048) could be added to the nitrile. Subsequent hydrolysis of the resulting imine would yield the target ketone, this compound. masterorganicchemistry.comuou.ac.in This represents a functional group interconversion on a pre-formed isoquinoline ring.

Isocyanide-based multicomponent reactions have also been utilized to create dihydroisoquinoline derivatives through dearomative [3+2] annulation reactions, showcasing the power of MCRs in generating structural diversity. mdpi.com

Specific Synthetic Pathways for 4-Benzoylisoquinoline (B1281411) Frameworks

The construction of the 4-benzoylisoquinoline core can be approached through several strategic disconnections. These strategies either build the isoquinoline ring with the benzoyl group already in place or introduce it onto a pre-existing isoquinoline scaffold.

The direct functionalization of the C-4 position of the isoquinoline nucleus is a primary strategy for installing a benzoyl group. One such method involves a dearomatization-rearomatization sequence. For instance, isoquinolines can undergo a metal- and activating-group-free C-4 alkylation using a nucleophilic reagent like benzoic acid in the presence of an electrophile such as a vinyl ketone. nih.gov This process is proposed to proceed through a 1,2-dihydroisoquinoline (B1215523) intermediate formed by the addition of benzoic acid to the C-1 position. nih.gov This intermediate then acts as a nucleophile, reacting with the vinyl ketone, followed by the elimination of benzoic acid to yield the C-4 substituted aromatic product. nih.gov

Another approach involves the cyclooxidation of a suitable precursor. For example, 4-benzoylisoquinoline can be synthesized from the cyclooxidation of a benzylaminopropiophenone using cerium(IV) sulfate. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for forming the requisite carbon-carbon bond between the isoquinoline C-4 position and the benzoyl group. evitachem.com This often requires the pre-functionalization of the isoquinoline at C-4 with a halide or boronate ester to facilitate the coupling reaction. nih.gov A cost-effective method for direct C-4 halogenation of isoquinolines has been developed using a one-pot sequence involving Boc2O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org These 4-haloisoquinolines can then serve as versatile intermediates for further modifications, including the introduction of a benzoyl group via reactions like Suzuki, Sonogashira, or Stille coupling. acs.org

The table below summarizes some of the key strategies for introducing a substituent at the C-4 position of isoquinoline.

| Strategy | Key Reagents/Conditions | Intermediate(s) | Reference(s) |

| Dearomatization-Alkylation | Benzoic acid, vinyl ketones | 1,2-Dihydroisoquinoline | nih.gov |

| Cyclooxidation | Cerium(IV) sulfate | Benzylaminopropiophenone | researchgate.net |

| Cross-Coupling | Palladium catalyst, 4-haloisoquinoline | Organometallic species | evitachem.com |

| Halogenation/Coupling | Boc2O, NBS/TCCA/NIS, Acid | 4-Haloisoquinoline | acs.org |

The synthesis of this compound can also be achieved by derivatizing an existing isoquinoline scaffold. This approach focuses on attaching the 4-butylbenzoyl group to the isoquinoline core. Acylation reactions are a common method for achieving this transformation. evitachem.com For example, a Friedel-Crafts acylation could be envisioned, where the isoquinoline ring acts as the nucleophile attacking a 4-butylbenzoyl chloride or a similar activated carboxylic acid derivative in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of such a reaction on the isoquinoline ring can be challenging.

A more controlled approach involves the use of organometallic reagents. For example, a 4-isoquinolyl organometallic species (e.g., a Grignard or organolithium reagent) could be prepared and subsequently reacted with 4-butylbenzoyl chloride. Conversely, a (4-butylphenyl)magnesium bromide could be reacted with a 4-isoquinolinecarboxaldehyde followed by oxidation of the resulting secondary alcohol to the ketone.

The synthesis of related benzoylisoquinoline derivatives provides further insight. For instance, 1-benzoylisoquinoline derivatives have been synthesized from 1-benzyl-3,4-dihydroisoquinolines via selective oxidation of the benzylic carbon using 10% Pd/C in acetonitrile. conicet.gov.ar While this applies to the C-1 position, similar oxidative strategies could potentially be adapted for C-4 substituted precursors. The synthesis of N-(4-tert-butylbenzoyl)-2-hydroxybenzamide has been achieved by reacting salicylamide (B354443) with 4-tert-butylbenzoyl chloride in pyridine (B92270). nih.gov This highlights the utility of acyl chlorides in derivatization reactions.

Strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or resolutions of racemic mixtures. ub.edu For instance, in the context of isoquinolines, a diastereoselective, catalytic C(sp3)–C(sp3) coupling has been used to create C4 quaternary and homobenzylic dihydroisoquinolones. rsc.orgcwu.edu This method utilizes a palladium catalyst with a chiral ligand like rac-BINAP to control the stereochemical outcome. rsc.org The diastereoselectivity is thought to be influenced by the substituents on the dihydroisoquinolone ring. rsc.org

Another approach involves the kinetic resolution of a racemic mixture. This can be achieved through enzymatic reactions or by using a chiral resolving agent to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. The table below outlines general approaches to stereoselective synthesis that could be applicable to isoquinoline derivatives. ub.eduslideshare.net

| Approach | Description | Key Component(s) | Reference(s) |

| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Chiral metal complexes, organocatalysts | ub.edu |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. | Evans auxiliaries, etc. | ub.edu |

| Racemate Resolution | Separation of a 50:50 mixture of enantiomers. | Chiral chromatography, enzymatic resolution | slideshare.net |

Purification and Characterization Methodologies for Research Purity (Excluding Specific Data)

Following the synthesis of this compound, purification and characterization are essential steps to ensure the identity and purity of the compound for research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Initial purification of the crude product is often carried out using column chromatography. neliti.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve separation of the desired product from unreacted starting materials and byproducts. cwu.edu Further purification can be achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution. nih.gov

Once purified, the structure of the compound is confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. researchgate.netconicet.gov.arnih.gov Mass Spectrometry (MS), often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) group of the benzoyl moiety. neliti.comrsc.org Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to study the electronic transitions within the conjugated system of the isoquinoline ring. neliti.com The purity of the final compound is typically assessed by analytical HPLC or GC.

The following table lists the common analytical techniques used for the characterization of isoquinoline derivatives.

| Technique | Purpose | Reference(s) |

| Column Chromatography | Primary purification of the crude product. | neliti.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification and purity assessment. | nih.govmaxapress.com |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure. | researchgate.netconicet.gov.arnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | neliti.comrsc.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions. | neliti.com |

Exploration of Biological Activities of 4 4 Butylbenzoyl Isoquinoline and Analogs

Antiviral Potency and Associated Mechanisms

The isoquinoline (B145761) nucleus is a key pharmacophore in a variety of compounds demonstrating a wide spectrum of antiviral activities. Research into derivatives, including those with a benzoyl moiety, has revealed inhibitory effects against several viruses through diverse mechanisms of action.

Inhibition of HIV-1 Reverse Transcriptase Ribonuclease H (RNase H) Activity

A critical target in anti-HIV therapy is the reverse transcriptase (RT) enzyme, which contains both a DNA polymerase and a Ribonuclease H (RNase H) domain. The RNase H function is essential for viral replication, as it degrades the viral RNA from the intermediate RNA-DNA hybrid. mdpi.com No currently approved therapeutics target this enzymatic activity, making it an attractive focus for new drug development. asm.org

Analogs of 4-(4-butylbenzoyl)isoquinoline have demonstrated notable inhibitory effects on this target. While direct data on this compound is limited, related structures provide significant insight. One such analog, N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH), which features the characteristic butylbenzoyl group, was found to inhibit both the polymerase and RNase H activities of HIV-1 RT. acs.org It inhibited the RNase H function with a 50% inhibitory concentration (IC₅₀) of 3.5 μM. acs.org

Furthermore, the 2-hydroxyisoquinoline-1,3-dione (HID) scaffold serves as a key example of the isoquinoline core's potential. New HID chemotypes with C-6 benzyl or biarylmethyl groups have been synthesized and shown to be dually active against both RNase H and polymerase functions, with IC₅₀ values in the sub-micromolar to low-micromolar range. nih.govacs.org For instance, the HID-based inhibitor YLC2-155 inhibits the RNase H function of RT with an IC₅₀ of 0.65 μM. asm.org These findings underscore the potential of the broader benzoyl-isoquinoline class as dual-function inhibitors of HIV-1 RT.

Inhibitors targeting the RNase H active site often function by chelating the two divalent metal cations (typically Mg²⁺) that are essential for its catalytic activity. mdpi.comnih.gov The active site contains a highly conserved DEDD motif of acidic amino acid residues that coordinate these metal ions. mdpi.com

Several classes of isoquinoline-based inhibitors have been shown to bind directly to this active site. The 2-hydroxyisoquinoline-1,3-dione (HID) derivatives are a well-characterized class of active-site RNase H inhibitors. asm.orgnih.gov Crystallographic and NMR studies have confirmed that these compounds bind at the RNase H active site, with their chelating triad of oxygen atoms interacting directly with the catalytic metal ions. asm.orgnih.gov This interaction prevents the enzyme from processing its RNA/DNA substrate, thereby halting viral replication. Docking studies and site-directed mutagenesis experiments with related quinolinone derivatives further support a binding mechanism that involves coordinating the Mg²⁺ ions within the RNase H catalytic site. acs.org

In addition to direct active-site inhibition, some antiviral agents function through allosteric modulation, binding to a site on the enzyme distinct from the active site to induce a conformational change that inhibits its activity. nih.govnih.gov This mechanism can offer advantages in terms of specificity and overcoming resistance.

While the primary mechanism for many isoquinoline-based RNase H inhibitors involves active site binding, evidence suggests that allosteric sites are also viable targets. nih.gov Some dual inhibitors of RT, such as acylhydrazones, have been shown to bind in the polymerase domain at a site near, but distinct from, the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, from which they inhibit the distant RNase H domain. nih.gov Non-nucleoside inhibitors like Nevirapine bind to a hydrophobic pocket adjacent to the polymerase active site, noncompetitively inhibiting the chemical reaction. nih.gov In the context of other viral polymerases, such as Hepatitis C Virus (HCV) NS5B, quinoline analogs—structurally related to isoquinolines—have been confirmed to bind to an allosteric site known as NNI-2. nih.gov This suggests that benzoylisoquinoline scaffolds could potentially be developed as allosteric modulators of viral enzymes.

Inhibition of Other Viral Targets (e.g., Hepatitis C Virus NS5B Polymerase)

The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication and is a primary target for direct-acting antiviral agents. wikipedia.orgmdpi.complos.org The enzyme has a characteristic structure with multiple allosteric binding sites, making it susceptible to non-nucleoside inhibitors (NNIs). mdpi.complos.org

Research has specifically identified isoquinoline-based compounds as non-nucleoside inhibitors of HCV NS5B polymerase. nih.gov A study detailed the synthesis and structure-activity relationships of 3-hydroxyisoquinolines, demonstrating their ability to inhibit the enzyme. nih.gov This establishes the isoquinoline core as a viable scaffold for targeting this key HCV enzyme. The mechanism for many NNIs involves binding to one of several allosteric pockets on the polymerase, which induces a conformational change that ultimately blocks the initiation of RNA synthesis. wikipedia.orgplos.org

Broader Antiviral Spectrum within Isoquinoline Class

The isoquinoline alkaloid family demonstrates a broad range of antiviral activities against numerous viruses. This wide-ranging efficacy highlights the versatility of the isoquinoline scaffold in antiviral drug discovery. nih.govsemanticscholar.org

Studies have identified bis-benzylisoquinoline alkaloids as potent pan-coronavirus entry inhibitors, showing effectiveness against SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.gov Other isoquinoline derivatives, such as bisbenzylisoquinoline alkaloids, have been shown to inhibit influenza virus replication by disrupting the acidification of endosomes, a critical step in the viral life cycle. nih.gov Furthermore, related benzazine compounds, including quinazoline and quinoline derivatives, have demonstrated activity against a range of viruses including human cytomegalovirus (HCMV), varicella-zoster virus, and tobacco mosaic virus (TMV). nih.govmdpi.com The diverse antiviral portfolio of the isoquinoline class suggests that analogs of this compound could be investigated for activity against a wide array of viral pathogens.

Antimicrobial Efficacy

In addition to their antiviral properties, isoquinoline derivatives are well-documented for their significant antibacterial and antifungal activities. nih.goveurekaselect.com They have shown efficacy against a variety of pathogenic microorganisms, including drug-resistant strains.

The antibacterial spectrum of isoquinolines covers both Gram-positive and Gram-negative bacteria. mdpi.com Numerous studies have reported potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov For instance, certain alkynyl isoquinolines exhibit strong bactericidal activity against MRSA and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.com Some synthetic tricyclic isoquinoline derivatives have also shown activity against S. aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. mdpi.com The mechanism of action for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis. mdpi.com

Isoquinoline alkaloids also possess notable antifungal properties. nih.govnih.gov Various derivatives have demonstrated inhibitory activity against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans, with MICs ranging from 62.5 to 1000 µg/mL. nih.gov Novel synthetic 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their carbamate derivatives have shown particular promise as bactericides, while chlorinated ester derivatives displayed the greatest antifungal activity. nih.gov The broad antimicrobial potential of the isoquinoline scaffold makes it a valuable starting point for the development of new anti-infective agents.

Table 1: Antimicrobial Activity of Selected Isoquinoline Analogs

| Compound Class | Organism | Activity (MIC) |

|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL |

| Alkynyl Isoquinoline (HSN584) | Staphylococcus epidermidis | 4–16 µg/mL |

| Alkynyl Isoquinoline (HSN739) | Listeria monocytogenes | 4–16 µg/mL |

| Spathullin B | Staphylococcus aureus | 1 µg/mL |

| Spathullin A | Staphylococcus aureus | 4 µg/mL |

| (+)-Actinodaphnine | Staphylococcus aureus | ≥50 µg/mL |

| (+)-Anonaine | Staphylococcus aureus | ≥50 µg/mL |

| (+)-Actinodaphnine | Candida albicans | 62.5-1000 µg/mL |

| O-Me-armepavine methine | Cryptococcus neoformans | 62.5-1000 µg/mL |

Antibacterial Actions Against Gram-Positive and Gram-Negative Strains

Currently, there is a lack of specific research data in the public domain detailing the antibacterial actions of this compound against Gram-positive and Gram-negative bacterial strains.

There is no available scientific evidence to suggest that this compound or its close benzoyl analogs function as antibacterial agents through the mechanism of DNA gyrase inhibition. Studies on isoquinoline derivatives that do inhibit DNA gyrase, such as certain isoquinoline sulfonamides, are structurally distinct and their mechanism cannot be attributed to this compound.

Antifungal Properties

Specific studies evaluating the antifungal properties of this compound have not been identified in the available scientific literature.

Antimycobacterial Activity

While data on this compound itself is not available, significant antimycobacterial activity has been observed in its structural analogs, particularly in conjugates where the butylbenzoyl moiety is attached to another pharmacologically active molecule.

Remarkable antimycobacterial activity has been demonstrated by semisynthetic derivatives of galanthamine, an Amaryllidaceae alkaloid. Specifically, the derivatization of the hydroxyl group on galanthamine with a butylbenzoyl group has led to a significant enhancement in its activity against various Mycobacterium strains.

In a key study, 6-O-(4-butylbenzoyl)galanthamine was synthesized and evaluated for its antimycobacterial properties. This conjugate displayed impressive activity against all tested mycobacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 7.81 µg/mL mdpi.com. The most sensitive strain was M. tuberculosis H37Ra, against which 6-O-(4-butylbenzoyl)galanthamine exhibited a potent MIC of 1.56 µg/mL (3.5 µM) mdpi.com.

The structure-activity relationship analysis revealed that the presence of a longer alkyl chain on the benzoyl ring is crucial for this high level of activity. When comparing the 4-butylbenzoyl derivative with a 4-methylbenzoyl derivative, the former showed up to ten times higher activity, highlighting the importance of the butyl group for the dramatic increase in antimycobacterial efficacy mdpi.com. Among the substituted benzoyl-derivatives of galanthamine, the strongest activity was associated with either an isobutyl or a butyl chain in the para position of the benzene (B151609) ring mdpi.com.

Table 1: Antimycobacterial Activity of 6-O-(4-butylbenzoyl)galanthamine Data extracted from a study on semisynthetic derivatives of galanthamine. mdpi.com

| Mycobacterium Strain | MIC (µg/mL) | MIC (µM) |

| M. tuberculosis H37Ra | 1.56 | 3.5 |

| M. kansasii DSM 44162 | 3.125 | 7.0 |

| M. smegmatis ATCC 700084 | 7.81 | 17.5 |

| M. avium ATCC 15769 | 3.125 | 7.0 |

Antiparasitic Activity

Antimalarial Potency (e.g., against P. falciparum)

There is no specific data available from scientific studies regarding the antimalarial potency of this compound against Plasmodium falciparum or other parasitic strains.

Activity against Trypanosomes and Leishmania

Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. The search for novel, effective, and safe chemotherapeutic agents to combat these neglected tropical diseases is a global health priority. While direct studies on the anti-protozoal activity of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline alkaloids has demonstrated significant potential in this area.

Research into isoquinoline-related structures has revealed promising antiprotozoal activities. For instance, certain quinoxaline-1,4-di-N-oxide derivatives have shown notable efficacy against various protozoan parasites, highlighting the potential of N-heterocyclic compounds in antiparasitic drug discovery nih.gov. The general biological activity of isoquinoline alkaloids against a range of pathogens suggests that the this compound scaffold could serve as a valuable template for the design of novel antileishmanial and antitrypanosomal agents nih.gov. Further investigation into the specific effects of this compound and its derivatives on Leishmania and Trypanosoma species is warranted to determine their therapeutic potential.

Anthelmintic Applications

Helminth infections, caused by parasitic worms, affect a significant portion of the world's population, particularly in developing countries. The isoquinoline core is present in established anthelmintic drugs, underscoring the potential of this chemical class in the treatment of helminthiasis.

Praziquantel, a broad-spectrum anthelmintic drug effective against various trematodes and cestodes, features an isoquinoline moiety within its complex heterocyclic structure pharmacy180.com. Similarly, Oxamniquine, another important anthelmintic agent, is a tetrahydroquinoline derivative, which shares a structural relationship with isoquinolines pharmacy180.com. The mechanism of action of these drugs often involves disruption of the parasite's neuromuscular coordination and integrity of the tegument pharmacy180.com.

The demonstrated success of isoquinoline-containing compounds as anthelmintics suggests that derivatives of this compound could exhibit similar or enhanced activity. The lipophilic butyl group and the benzoyl moiety at the 4-position of the isoquinoline ring may influence the compound's bioavailability and interaction with molecular targets within the parasite. Research into the anthelmintic properties of isoquinoline alkaloids and their synthetic analogs continues to be an active area of investigation researchgate.net.

Enzyme Inhibition and Receptor Modulation

The ability of small molecules to selectively inhibit or modulate the activity of specific enzymes and receptors is a cornerstone of modern pharmacology. Isoquinoline derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease states.

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones has been synthesized and evaluated for their COX inhibitory activity. These compounds were found to be potent and selective inhibitors of the COX-2 isoform in both microsomal and cellular assays nih.gov. The isoquinoline-1,3-dione scaffold in these analogs serves as a key pharmacophoric element for interaction with the active site of the COX-2 enzyme. This finding suggests that the isoquinoline ring system, when appropriately substituted, can be a valuable template for the design of novel COX-2 selective inhibitors.

| Compound/Analog | Target | Activity/Potency |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 | Potent and selective inhibitors |

Inhibition of Leucine Aminopeptidase (LAP)

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. These enzymes are involved in various physiological processes, and their dysregulation has been implicated in diseases such as cancer. Consequently, LAP has emerged as a potential target for therapeutic intervention.

The isoquinoline scaffold has been explored for its potential to inhibit LAP. Studies involving in silico screening have identified compounds with a 3,4-dihydroisoquinoline moiety as potentially active inhibitors of leucine aminopeptidase nih.govnih.gov. These computational approaches provide a basis for the rational design of novel LAP inhibitors. The structural features of the isoquinoline ring can be modified to optimize interactions with the active site of the enzyme, potentially leading to the development of potent and selective inhibitors. Research has highlighted the potential of isoquinoline alkaloids and their derivatives in targeting LAP, paving the way for further in vitro and in vivo investigations nih.govnih.gov.

| Compound/Analog Scaffold | Target | Method of Identification |

| 3,4-dihydroisoquinoline | Leucine Aminopeptidase (LAP) | In silico screening, molecular docking |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus mdpi.comsigmaaldrich.comnih.gov.

Recent studies have explored isoquinoline-based structures as potential DPP-IV inhibitors. Aryl-substituted pyrido[2,1-a]isoquinolines have been identified as a class of highly active DPP-IV inhibitors mdpi.com. Further development of this scaffold has led to the discovery of carmegliptin, a potent DPP-IV inhibitor that has progressed to clinical trials mdpi.com. Additionally, a study focusing on isoquinoline analogs identified a compound, HWL-405, and its derivatives as novel DPP-4 inhibitors, with one derivative showing an IC50 value of 78 nM nih.gov. These findings underscore the potential of the isoquinoline core in the design of new and effective DPP-IV inhibitors. The structural diversity of the isoquinoline scaffold allows for modifications that can enhance potency and selectivity for the DPP-IV enzyme mdpi.com.

| Compound/Analog Class | Target | Notable Example/Activity |

| Aryl-substituted pyrido[2,1-a]isoquinolines | DPP-IV | Highly active inhibitors (e.g., Carmegliptin) |

| Isoquinoline Analogs (HWL-405 derivatives) | DPP-IV | IC50 = 78 nM for a synthesized derivative |

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. It is a well-established target for cancer chemotherapy, with inhibitors like camptothecin and its analogs being used in clinical practice. However, the limitations of existing drugs have driven the search for novel, non-camptothecin topoisomerase I inhibitors nih.gov.

The indenoisoquinoline scaffold has emerged as a promising class of topoisomerase I inhibitors nih.govnih.govresearchgate.netmdpi.com. These compounds have demonstrated potent topoisomerase I inhibitory activity and significant cytotoxicity against various cancer cell lines nih.govnih.gov. The mechanism of action of indenoisoquinolines involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The biological activity of indenoisoquinolines can be modulated by introducing various substituents on the isoquinoline ring and other parts of the molecule nih.govnih.gov. For instance, the introduction of nitrogen heterocycles to the lactam side chain of indenoisoquinolines has resulted in highly cytotoxic compounds with potent topoisomerase I inhibition nih.gov.

| Compound/Analog Class | Target | Activity |

| Indenoisoquinolines | Topoisomerase I | Potent inhibitors with sub-micromolar cytotoxicity |

| Nitro-substituted Indenoisoquinolines | Topoisomerase I | Potent inhibitors with activity equal to camptothecin |

Interactions with Specific Receptors (e.g., β-adrenergic, Dopamine, Serotonin)

The interaction of isoquinoline derivatives with neuronal receptors is a significant area of pharmacological research. While direct studies on this compound are not extensively documented, research on its structural analogs provides insight into potential receptor affinities.

β-adrenergic Receptors: Analogs such as Trimetoquinol, which possesses a tetrahydroisoquinoline (THI) structure, are known as potent non-selective beta-adrenoceptor (β-AR) agonists. nih.gov Further research into 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols, which are analogs of Trimetoquinol, has led to the development of compounds that demonstrate equal or greater binding affinity and functional activity at β1-, β2-, and β3-ARs compared to the parent compound. nih.gov

Dopamine Receptors: The dopamine D2 and D3 receptors, which share a high degree of homology, are key targets for neuropsychiatric disorders. nih.govnih.gov Isoquinolinone derivatives have been synthesized and identified as potent multi-receptor agents with high affinity for the dopamine D2 receptor, among others. nih.gov The development of selective ligands for these receptor subtypes is a major goal in medicinal chemistry to create more targeted therapies. nih.govnih.gov

Serotonin Receptors: The serotonin (5-HT) receptor family is involved in a wide range of physiological and cognitive functions. nih.gov Certain isoquinolinone derivatives have been shown to exhibit high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov The modulation of these receptors, particularly the 5-HT4 receptor, can influence the release of other neurotransmitters like acetylcholine and dopamine, highlighting the complex interplay within the central nervous system. mdpi.com

Anti-Inflammatory Effects and Associated Pathways

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.net

Research into isoquinoline-1-carboxamides revealed that certain derivatives can potently suppress the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The anti-inflammatory effects of these analogs are mediated through the inhibition of the MAPKs/NF-κB pathway. nih.gov Specifically, effective compounds were shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and abate the nuclear translocation of NF-κB by preventing IκB phosphorylation. nih.gov

Furthermore, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Similarly, studies on quinoline alkaloids, which are structurally related to isoquinolines, showed that they can significantly suppress the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages. rsc.org These findings indicate that the isoquinoline framework is a promising scaffold for the development of novel anti-inflammatory agents that target key signaling pathways like NF-κB, MAPK, and COX-2. nih.govnih.govmdpi.com

Anticancer Potential and Cellular Targets (Excluding Clinical Outcomes)

The anticancer activity of isoquinoline alkaloids is a subject of intense investigation. nih.gov These compounds have been shown to efficiently induce cell death in a variety of cancer cell lines through multiple mechanisms. nih.gov

A significant body of research has demonstrated the cytotoxic potential of isoquinoline analogs against a broad spectrum of human cancer cell lines. Thiosemicarbazone analogs of benzoyl-isoquinolines displayed moderate to excellent cytotoxic activity against human cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung cancer (A549), and acute lymphoblastic leukemia (MOLT-3) cell lines. mdpi.com Benzylisoquinoline alkaloids have also been evaluated for their anticancer activities on HepG-2, breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. nih.govresearchgate.net

Other studies have highlighted the cytotoxicity of various N-sulfonyl-1,2,3,4-tetrahydroisoquinolines against the same panel of HuCCA-1, HepG2, A549, and MOLT-3 cell lines. researchgate.net Additionally, certain benzylisoquinoline alkaloids were assessed for their cytotoxicity against human nasopharyngeal carcinoma (HONE-1) and human gastric cancer (NUGC) cell lines, with some compounds showing significant or moderate activity. researchgate.net The table below summarizes the cytotoxic activities of several isoquinoline analogs.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HuCCA-1 | 0.03 µg/mL | mdpi.com |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HepG2 | 4.75 µg/mL | mdpi.com |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | A549 | 0.04 µg/mL | mdpi.com |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | MOLT-3 | 0.004 µg/mL | mdpi.com |

| Benzylisoquinoline Alkaloids | HepG-2, MCF-7, HCT-116 | Activity Tested | nih.govresearchgate.net |

| 1,2,3,4-tetrahydroisoquinoline derivatives | HuCCA-1, HepG2, A549, MOLT-3 | IC50 values of 12.42-117.61 µM | researchgate.net |

| Chelerythrine (Benzylisoquinoline Alkaloid) | NUGC | Significant Activity | researchgate.net |

| Angoline (Benzylisoquinoline Alkaloid) | HONE-1, NUGC | Inhibitory Activity | researchgate.net |

| (+)-Argenaxine (Benzylisoquinoline Alkaloid) | NUGC | Moderate Activity | researchgate.net |

| Benzo[f]quinoline quaternary salts | Leukemia (HL-60, K-562, SR) | Selective Cytotoxicity | mdpi.com |

The antitumor effects of isoquinoline alkaloids are attributed to their ability to modulate critical cellular processes, primarily apoptosis and the cell cycle. nih.gov

Apoptosis Induction: Treatment with isoquinoline analogs has been shown to induce apoptosis, or programmed cell death. For instance, the growth inhibition of pancreatic cancer cells by benzyl isothiocyanate, a related compound, was correlated with apoptosis induction characterized by an increased Bax/Bcl-2 ratio and the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov Analysis of apoptotic markers following treatment with some heterocyclic compounds revealed an induction of pro-apoptotic proteins like Caspase-3 and BAX, alongside a suppression of the anti-apoptotic protein Bcl-2. researchgate.net

Cell Cycle Arrest: A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Isoquinoline alkaloids are known to induce cell cycle arrest, leading to cell death. nih.gov Studies on benzyl isothiocyanate demonstrated that it causes G2/M phase cell cycle arrest in human pancreatic cancer cells. nih.govnih.gov This arrest was associated with a significant decline in the protein levels of G2/M regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov Other studies on different heterocyclic derivatives have also shown the ability to arrest the cell cycle at various phases (G0/G1, G1/S, or G2/M), thereby inhibiting cancer cell proliferation. mdpi.com

Structure Activity Relationship Sar Studies of 4 4 Butylbenzoyl Isoquinoline and Analogs

Influence of the Butylbenzoyl Moiety on Target Binding and Activity

The butylbenzoyl group at the 4-position of the isoquinoline (B145761) ring is a critical determinant of the pharmacological activity of these compounds. Both the alkyl chain and the benzoyl ring itself offer opportunities for modification to fine-tune potency and selectivity.

Impact of Butyl Chain Length and Branching on Biological Activity

The length and constitution of the alkyl chain on the benzoyl ring play a pivotal role in the interaction of 4-(4-butylbenzoyl)isoquinoline analogs with their biological targets. For ligands of the cannabinoid receptors, the length of the alkyl side chain is a key parameter in determining CB1 receptor activity.

Research on various classes of cannabinoid receptor agonists has consistently demonstrated that the length of an alkyl side chain directly correlates with receptor binding affinity. A minimum of three carbons is generally necessary to bind to the CB1 receptor. caymanchem.comnih.gov As the chain length increases, so does the binding affinity, with an optimal range typically observed between five and eight carbon atoms. caymanchem.com For instance, in the case of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) analogs, maximum activity is seen with an eight-carbon side chain. Synthetic analogs with side chains longer than five carbons have exhibited cannabimimetic properties several times more potent than Δ⁹-THC itself.

However, this trend is not limitless. An alkyl chain of 3 to 6 carbons is often sufficient for high-affinity binding. nih.gov Extending the chain beyond a certain point, such as to a heptyl group, can lead to a dramatic decrease in binding at both CB1 and CB2 receptors. nih.gov This suggests that an excessively long chain may introduce steric hindrance within the receptor's binding pocket, impeding an optimal fit.

While direct SAR studies on the butyl chain of this compound are not extensively documented in publicly available literature, the established principles from other cannabinoid receptor ligands strongly suggest that the four-carbon butyl chain is a significant contributor to its biological activity. Variations in this chain, such as lengthening, shortening, or introducing branching, would be expected to modulate the compound's affinity and efficacy for the CB1 and CB2 receptors.

| Alkyl Chain Feature | General Impact on Cannabinoid Receptor Binding |

|---|---|

| Short Chain (1-2 carbons) | Low or no significant binding affinity. |

| Optimal Chain (3-8 carbons) | Increasing affinity with increasing chain length within this range. The butyl group (4 carbons) falls within this optimal range. |

| Long Chain (>8 carbons) | Decreased affinity, likely due to steric hindrance in the binding pocket. |

| Branching | Can either increase or decrease potency depending on the specific location and nature of the branch. |

Role of Benzoyl Substituents and their Electronic Properties

Substituents on the benzoyl ring can significantly influence the electronic properties of the this compound molecule, thereby affecting its binding affinity and functional activity. The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution and molecular electrostatic potential, which are crucial for interactions with amino acid residues in the target's binding site.

In a study of chloroindole analogues of a synthetic cannabinoid, it was observed that the position of a chlorine atom on the indole core, an isostere of the isoquinoline ring, had a substantial effect on human CB1 receptor binding affinity. This was attributed to the electron-withdrawing effects of the chlorine atom, which resulted in different binding properties at the receptor. mdpi.com This highlights the sensitivity of the cannabinoid receptors to the electronic nature of their ligands.

Furthermore, research on other classes of receptor ligands has shown that the electronic properties of substituents on aromatic rings are a key factor in their SAR. For instance, in a series of benzothiazole derivatives, the substitution of a methyl group (electron-donating) with a nitro group (electron-withdrawing) was found to be more effective in tuning the energy of the frontier molecular orbitals, which is advantageous for charge transport and optoelectronic properties. While not directly related to receptor binding, this demonstrates the profound impact of substituents on the electronic character of a molecule.

For this compound analogs, it can be inferred that the addition of substituents to the benzoyl ring would modulate activity. Electron-withdrawing groups could enhance pi-pi stacking interactions with aromatic residues in the binding pocket, while electron-donating groups might influence hydrogen bonding capabilities or other electrostatic interactions. The precise effect would depend on the nature and position of the substituent.

Significance of Isoquinoline Ring Substitutions

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, and substitutions at various positions on this ring system can dramatically alter the biological profile of this compound analogs.

Positional Effects of Substituents (e.g., C3, C4, C6, C7)

The specific position of substituents on the isoquinoline ring is critical in determining the biological activity of its derivatives. Different positions offer unique vectors for interacting with the target protein, and thus, substitutions at these sites can lead to varied pharmacological outcomes.

Research on other isoquinoline-containing compounds provides insights into the potential impact of substitutions at other positions. For example, in the development of melatonin receptor ligands from isoquinoline derivatives, substitutions on the heteroaromatic ring were found to significantly affect binding affinities. researchgate.net Similarly, in a study on synthetic cannabinoids with an indole core (a bioisostere of isoquinoline), the position of a chlorine substituent had a marked effect on CB1 receptor binding affinity. Specifically, chlorination at positions 4 and 5 of the indole core reduced binding affinity compared to the parent compound, while substitutions at positions 2, 6, and 7 largely retained or slightly improved affinity. mdpi.com This demonstrates that even a single atom substitution can have a profound, position-dependent impact on biological activity.

| Position on Isoquinoline Ring | Potential Impact of Substitution |

|---|---|

| C3 | Substituents at this position could influence the orientation of the benzoyl group and interact with nearby residues in the binding pocket. |

| C4 | This is the attachment point for the critical butylbenzoyl moiety. Modifications here would fundamentally alter the compound's core structure. |

| C6 & C7 | Substituents on the benzo part of the isoquinoline ring can modulate electronic properties and provide additional interaction points with the receptor. |

Role of Nitrogen and Aromaticity in Biological Interactions

The nitrogen atom and the aromatic nature of the isoquinoline ring are fundamental to the biological interactions of this compound and its analogs. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site of a receptor.

In a study of isoquinoline and tetrahydroisoquinoline derivatives as melatonin receptor ligands, the presence of the nitrogen atom was found to be accompanied by a decrease in binding affinity compared to the parent naphthalene-containing compound. However, this modification also led to a notable improvement in pharmacokinetic properties. researchgate.net This illustrates the dual role the nitrogen atom can play, influencing both pharmacodynamics and pharmacokinetics.

Conformational Flexibility and Ligand-Target Recognition

The ability of a molecule to adopt different shapes, or conformations, is a critical aspect of its interaction with a biological target. For this compound, the conformational flexibility of the bond connecting the benzoyl group to the isoquinoline ring, as well as the flexibility of the butyl chain, are important for achieving an optimal binding pose.

Studies on conformationally constrained analogs of other cannabinoid receptor ligands have demonstrated the importance of flexibility. When a flexible ligand was made more rigid, a significant reduction in binding affinity for both CB1 and CB2 receptors was observed. This suggests that planar conformations of these ligands are less favored by the receptors and that a degree of rotational freedom is necessary for the molecule to adapt to the topology of the binding site. nih.gov

Identification of Key Pharmacophoric Elements

The biological activity of this compound is intrinsically linked to its distinct chemical architecture. This can be deconstructed into three primary components: the isoquinoline core, the benzoyl linker, and the terminal 4-butylphenyl group. Each of these fragments plays a crucial role in the molecule's interaction with its biological target.

The isoquinoline nucleus serves as a rigid scaffold, providing the fundamental framework for the spatial orientation of the other substituents. The nitrogen atom within the isoquinoline ring is a key feature, potentially participating in hydrogen bonding or ionic interactions with the target protein. The planarity of this bicyclic system is also thought to be important for intercalation into biological macromolecules or for optimal fitting within a receptor's binding pocket.

The 4-butylphenyl group at the terminus of the molecule is a significant contributor to its lipophilicity. The butyl chain, with its four carbon atoms, enhances the hydrophobic character of the compound. This property can facilitate passage through cell membranes and promote hydrophobic interactions within the binding site of a target protein. Structure-activity relationship studies on related 1-benzylisoquinolines have shown that increasing the number of carbon atoms in a substituent at the 4'-position of the benzyl ring can lead to increased biological effects, suggesting that lipophilicity plays a key role. nih.gov

Furthermore, the substitution pattern on the phenyl ring is critical. The para-position of the butyl group is likely optimal for fitting into a specific hydrophobic pocket of the target. Alterations to the length and branching of the alkyl chain, as well as the introduction of other substituents on the phenyl ring, would be expected to significantly impact biological activity. For instance, studies on related thiazinoisoquinolines have indicated that the presence of electronegative substituents on an attached phenyl ring can enhance inhibitory activity. mdpi.com

Interactive Table: Key Pharmacophoric Elements of this compound

| Pharmacophoric Feature | Structural Component | Potential Interactions |

| Aromatic Scaffold | Isoquinoline Ring | π-π stacking, van der Waals forces |

| Hydrogen Bond Acceptor | Nitrogen atom in Isoquinoline | Hydrogen bonding |

| Hydrogen Bond Acceptor | Carbonyl group in Benzoyl linker | Hydrogen bonding |

| Hydrophobic Region | 4-Butylphenyl group | Hydrophobic interactions |

Comparative SAR with Related Isoquinoline and Naphthaldehyde Hydrazone Scaffolds

To gain a deeper understanding of the unique pharmacological profile of this compound, it is insightful to compare its structure-activity relationship with that of related molecular frameworks, such as other substituted isoquinolines and naphthaldehyde hydrazones.

Comparison with other Substituted Isoquinolines:

The position of substitution on the isoquinoline ring is a critical determinant of biological activity. Studies on various C4-substituted isoquinolines have demonstrated that the spatial orientation of the side chain with respect to the planar aromatic chromophore can significantly influence their cytotoxic potency. nih.gov While direct SAR data for 4-benzoylisoquinolines is limited, research on other 4-substituted analogs suggests that this position is amenable to substitution to modulate biological effects. For example, the synthesis of various C4-substituted isoquinolines has been explored for their potential as cytotoxic agents. nih.gov

In the context of benzylisoquinoline alkaloids, the antioxidative capacity has been linked to the presence of a biphenyl system, highlighting the importance of the aromatic moieties for certain biological activities. nih.gov This suggests that the benzoylphenyl substituent in this compound may contribute to its activity through similar mechanisms involving interactions between the aromatic rings.

Comparison with Naphthaldehyde Hydrazone Scaffolds:

Naphthaldehyde hydrazones are a class of compounds known for their diverse biological activities. The core structure of these molecules features a naphthalene ring system linked to a hydrazone moiety. While structurally distinct from the isoquinoline core of this compound, there are some points of comparison.

Both the isoquinoline and naphthalene ring systems are bicyclic aromatic structures that can engage in π-π stacking and hydrophobic interactions with biological targets. However, the presence of the nitrogen atom in the isoquinoline ring introduces a key difference, providing a site for hydrogen bonding that is absent in the naphthalene core. This difference can lead to distinct binding modes and pharmacological profiles.

The hydrazone linker in naphthaldehyde hydrazones (-CH=N-NH-C=O-) also differs from the benzoyl linker in this compound (-C=O-). The hydrazone moiety offers both hydrogen bond donor and acceptor capabilities, potentially leading to a different set of interactions with a target compared to the single hydrogen bond accepting carbonyl group in the benzoyl linker.

Interactive Table: Comparative Features of Scaffolds

| Feature | This compound | Naphthaldehyde Hydrazone |

| Core Scaffold | Isoquinoline (heterocyclic) | Naphthalene (carbocyclic) |

| Key Heteroatom | Nitrogen (in the ring) | Nitrogen (in the hydrazone linker) |

| Linker Moiety | Benzoyl (-C=O-) | Hydrazone (-CH=N-NH-C=O-) |

| Primary Interactions | π-π stacking, hydrophobic, H-bond accepting | π-π stacking, hydrophobic, H-bond donating & accepting |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Currently, there is no publicly available scientific literature or data detailing the specific binding modes and interaction energies of 4-(4-Butylbenzoyl)isoquinoline with any biological target. Such studies would typically involve docking the compound into the active site of a specific protein and calculating the binding energy, which indicates the strength of the interaction. The binding mode analysis would reveal the specific orientation and conformation of the compound within the binding pocket.

Without specific molecular docking studies on this compound, the key amino acid residues involved in its binding to a particular target protein remain unidentified. This analysis is contingent on performing docking simulations with a defined protein structure. The results would highlight which amino acid residues form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand, thereby identifying the key components of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for activity.

A search of the scientific literature reveals no specific QSAR models that have been developed for this compound and its analogs. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target. Statistical methods would then be used to build a mathematical equation that correlates structural descriptors with activity.

As no QSAR models for this compound are available, the specific physicochemical descriptors that influence its biological activity have not been elucidated through this method. A QSAR study would typically identify descriptors related to properties such as lipophilicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molecular weight, shape indices) that are critical for the compound's activity.

Molecular Dynamics Simulations to Assess Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to study the dynamic behavior of the complex.

There are currently no published molecular dynamics simulation studies specifically investigating the complex of this compound with a biological target. Such a study would provide valuable information on the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the protein upon binding, and the detailed energetic contributions of various interactions over time.

In Silico Screening and Virtual Library Design for Analog Generation

The generation of analogs of a lead compound is a cornerstone of modern medicinal chemistry and materials science. In silico screening and the design of virtual libraries are pivotal strategies that allow for the rapid exploration of a vast number of derivatives without the need for immediate chemical synthesis. mdpi.com For a molecule such as this compound, this process involves the systematic modification of its core structure to create a large, diverse set of virtual compounds.

The design of a virtual library centered around the this compound scaffold would typically involve several key modifications. These can include:

Alterations to the Butyl Group: Varying the length and branching of the alkyl chain, or replacing it with other functional groups (e.g., cycloalkyl, alkoxy, or halogenated alkyl groups) to probe steric and electronic effects.

Substitution on the Benzoyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, nitro, or halogen groups) at different positions on the phenyl ring to modulate its electronic properties.

Modification of the Isoquinoline (B145761) Core: Adding substituents to the isoquinoline ring system itself to influence solubility, metabolic stability, and interactions with biological targets.

Once a virtual library is generated, these compounds are subjected to computational screening to predict their properties. nih.gov This screening can involve calculating a range of molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. Fragment-based drug discovery (FBDD) is another well-established high-throughput screening method for drug generation where libraries of fragments are screened. researchoutreach.org Furthermore, techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features with potential activity. mdpi.com Molecular docking simulations can also be used to predict the binding affinity of these analogs to a specific protein target, helping to prioritize candidates for synthesis. researchgate.net

The following table illustrates a hypothetical subset of a virtual library designed from the this compound scaffold, along with calculated properties relevant for initial screening.

| Compound ID | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Analog-001 | Butyl -> Propyl | 4.85 | 5.2 | -7.1 |

| Analog-002 | Butyl -> Cyclohexyl | 6.20 | 1.5 | -7.8 |

| Analog-003 | 4-Butylbenzoyl -> 4-Methoxybenzoyl | 4.10 | 12.8 | -8.2 |

| Analog-004 | 4-Butylbenzoyl -> 4-Chlorobenzoyl | 5.30 | 3.1 | -7.5 |

| Analog-005 | Isoquinoline -> 6-Hydroxyisoquinoline | 5.05 | 8.9 | -8.0 |

Theoretical Chemistry (e.g., DFT, TDDFT) for Mechanistic Insights and Properties

Theoretical chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. nih.gov These quantum chemical calculations can elucidate reaction mechanisms and predict various molecular properties that are often difficult or time-consuming to measure experimentally. uni-greifswald.de

For this compound, DFT calculations can be used to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly valuable. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net

TD-DFT is an extension of DFT used to study the excited-state properties of molecules. nih.gov By applying TD-DFT, one can predict the electronic absorption spectra (UV-Vis spectra) of this compound. rsc.org This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic features. researchgate.net

A hypothetical set of data derived from DFT and TD-DFT calculations for this compound is presented in the table below.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Indicates electron-donating capability |

| LUMO Energy | -2.15 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.10 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.85 D | Indicates overall molecular polarity |

| First Excitation Energy (TD-DFT) | 3.98 eV | Corresponds to the main UV-Vis absorption peak |

| Calculated λmax (TD-DFT) | 311 nm | Prediction of spectroscopic behavior |

These computational approaches, from high-throughput screening of virtual libraries to detailed quantum chemical calculations, are indispensable in the modern study of chemical compounds, providing a powerful synergy with experimental investigation.

Pre Clinical Research and Lead Compound Development

In Vitro Efficacy Studies

There are no publicly available cell-based or enzyme assay results for 4-(4-Butylbenzoyl)isoquinoline. While studies on other isoquinoline (B145761) derivatives have demonstrated effects such as the inhibition of microtubule polymerization and activity against various cancer cell lines, this specific compound's performance in such assays has not been reported.

In Vivo Efficacy Studies in Animal Models

No data from in vivo studies in animal models for this compound have been published. This includes evaluations of its activity in disease models and any preliminary insights into its metabolism in animals. Research on related isoquinolines has sometimes progressed to animal studies, showing, for instance, cognitive enhancement or smooth muscle relaxant properties in rats. However, this compound's effects in living organisms remain uncharacterized in the available literature.

Identification and Optimization of Lead Compounds

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. This involves modifying a chemical structure to improve its potency, selectivity, and pharmacokinetic properties. While general strategies for the lead optimization of isoquinoline-based compounds are documented, there is no specific information detailing the optimization of this compound for any particular biological target.

Strategies for Overcoming Resistance Mechanisms

Drug resistance is a significant challenge in chemotherapy. Some novel isoquinoline derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells. However, no studies have been found that explore the potential of this compound in addressing resistance mechanisms.

Development as Chemical Probes for Biological Systems

Chemical probes are valuable tools for studying biological processes. While the development of isoquinoline-based molecules as probes for various biological targets is an active area of research, there is no indication in the scientific literature that this compound has been developed or utilized for this purpose.

Future Directions and Research Perspectives

Design of Novel 4-(4-Butylbenzoyl)isoquinoline Analogs with Enhanced Potency and Selectivity

Future research will likely focus on the systematic structural modification of the this compound molecule to enhance its biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. Key areas for modification include the isoquinoline (B145761) core, the benzoyl linker, and the terminal butyl group.

Potential modifications could involve:

Substitution on the Isoquinoline Ring: Introducing various functional groups (e.g., methoxy, hydroxyl, halogen) at different positions of the isoquinoline nucleus to modulate electronic properties and interactions with biological targets.

Alteration of the Butyl Group: Varying the length and branching of the alkyl chain or replacing it with other lipophilic groups to optimize hydrophobic interactions.

Modification of the Benzoyl Moiety: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding orientations and interactions.

These targeted modifications aim to improve pharmacokinetic and pharmacodynamic profiles, leading to compounds with superior therapeutic potential.

Table 1: Potential Strategies for Analog Design

| Molecular Section | Modification Strategy | Desired Outcome |

|---|---|---|

| Isoquinoline Core | Introduction of electron-donating or -withdrawing groups | Enhanced target binding, improved solubility |

| 4-Benzoyl Linker | Replacement with different aromatic/heterocyclic rings | Altered spatial orientation, new target interactions |

| n-Butyl Chain | Chain extension, branching, or cyclization | Optimized lipophilicity, improved metabolic stability |

| Carbonyl Group | Reduction to alcohol or conversion to oxime/hydrazone | Modified hydrogen bonding capacity, altered polarity |

Exploration of New Biological Targets and Therapeutic Areas for this Class of Compounds

The broad bioactivity of the isoquinoline scaffold suggests that this compound and its derivatives could be effective against a wide range of diseases. nih.govmdpi.com Comprehensive screening of this chemical class against diverse biological targets is a promising avenue for discovering novel therapeutic applications. Isoquinoline derivatives have been investigated for roles as anesthetics, antihypertensives, and antiviral agents, highlighting the versatility of the core structure. mdpi.comresearchgate.net

Future research could explore the potential of these compounds in areas such as:

Oncology: Many isoquinoline alkaloids exhibit cytotoxic properties against various cancer cell lines. nih.govnih.gov

Infectious Diseases: The scaffold is present in compounds with antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net

Neurodegenerative Diseases: Certain isoquinoline derivatives show neuroprotective effects and activity against targets relevant to diseases like Alzheimer's. nih.gov

Inflammatory Disorders: Anti-inflammatory properties have been reported for various isoquinoline-based molecules. nih.govnih.gov

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Topoisomerases, Kinases, Tubulin | Isoquinoline structures are known to interact with DNA and key enzymes in cell proliferation. nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., PBP2a), Viral proteases | The heterocyclic core can be adapted to fit the active sites of microbial enzymes. mdpi.com |

| Neuroinflammation | Cholinesterases, Monoamine oxidases, GPCRs | The scaffold is common in alkaloids with known central nervous system activity. nih.govnih.gov |

| Autoimmune Diseases | Cytokine pathways, Lipoxygenases | Anti-inflammatory activity is a known property of many heterocyclic compounds. nih.govnih.gov |

Integration of Advanced Synthetic Methodologies for Sustainable Production

Traditional methods for synthesizing isoquinoline derivatives often involve harsh conditions, toxic solvents, and expensive metal catalysts, posing environmental and economic challenges. rsc.orgresearchgate.net A key future direction is the adoption of green chemistry principles for the sustainable production of this compound and its analogs. rsc.org

Advanced synthetic methodologies that can contribute to this goal include:

Ultrasound-Assisted Synthesis: Utilizes sound waves to increase reaction rates and yields, often under milder conditions. researchgate.netnih.gov

Visible-Light Photoredox Catalysis: Employs light energy to drive chemical reactions, reducing the need for high temperatures and harsh reagents. researchgate.netnih.gov

Use of Benign Solvents and Recyclable Catalysts: Replacing hazardous organic solvents with greener alternatives like water and developing catalytic systems that can be easily recovered and reused. rsc.org

Metal-Free Catalysis: Developing synthetic routes that avoid the use of heavy metals, thereby minimizing toxic waste. researchgate.net

These modern techniques not only reduce the environmental impact but can also improve efficiency and scalability, making the production process more economically viable. nih.gov

Application of Integrated Computational-Experimental Approaches in Rational Design

The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process. nih.gov For the this compound class, these integrated approaches can facilitate the rational design of new analogs with predicted efficacy and safety profiles.

This synergistic workflow typically involves:

Computational Screening: Using molecular docking and virtual screening to predict how potential analogs bind to specific biological targets. mdpi.com

Model-Based Design: Employing quantitative structure-activity relationship (QSAR) models and machine learning to identify key structural features that correlate with high activity.

Synthesis and In Vitro Testing: Synthesizing the most promising candidates identified through computational work and evaluating their biological activity in laboratory assays.